molecular formula C35H44ClN3OPd-2 B568011 [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride CAS No. 1228009-69-5

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride

Cat. No. B568011
CAS RN: 1228009-69-5
M. Wt: 664.627
InChI Key: HUZJVJUMFACGKJ-UHFFFAOYSA-M
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Description

This compound is used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids . It also serves as a ligand for Pd complexes for amination reaction of aryl halides .


Synthesis Analysis

The synthesis of this compound involves the use of [1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver . It is employed in an efficient, one-pot synthesis of N-heterocyclic carbene-allylpalladium complexes .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the carbonylative cross-coupling of pyridyl halides with aryl boronic acids . It also participates in the amination reaction of aryl halides .

Scientific Research Applications

  • Cross-Coupling Reactions : This compound has shown efficacy in cross-coupling reactions. For instance, a combination of palladium acetate and imidazolium salt IPr.HCl, which includes the 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene structure, is highly efficient in cross-coupling reactions of aryl bromides and electron-deficient aryl chlorides with phenyltrimethoxysilane or vinyltrimethoxysilane (Lee & Nolan, 2000).

  • Catalytic Amination : The compound has been used as a catalyst precursor in the amination of aryl chlorides. The imidazolium salt IPrHCl, part of the compound, provided the most efficient transformation rates in this catalytic system, proving to be general and efficient for aryl chlorides as well as aryl bromides and iodides (Huang, Grasa, & Nolan, 1999).

  • Suzuki–Miyaura Cross-Coupling Reactions : This compound, particularly the IPr·HCl ligand, is effective for Suzuki–Miyaura cross-coupling involving a wide spectrum of aryl chlorides and aryl triflates. The general protocol developed has been applied successfully to the synthesis of an antiinflammatory drug (Fenbufen) and to a key intermediate in the synthesis of sartans (Grasa et al., 2002).

  • Electrochemical Reduction : The 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride, a component of the compound, is reduced electrochemically and chemically to produce a nucleophilic carbene, showing compatibility with and persistence in the ionic liquid tetradecyl(trihexyl)phosphonium chloride (Gorodetsky et al., 2004).

  • Catalytic Activity in Mizoroki–Heck Reaction : The compound has been investigated for its catalytic activity in the Mizoroki–Heck reaction of aryl chlorides with n-butyl acrylate. The study found that certain palladium carbene complexes within the compound are highly effective in this reaction (Baier et al., 2016).

properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2.C8H8NO.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(10)9-8-5-3-2-4-6-8;;/h9-16,18-21H,1-8H3;2-5H,1H3,(H,9,10);1H;/q;-1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZJVJUMFACGKJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CC(=O)NC1=CC=CC=[C-]1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44ClN3OPd-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716460
Record name [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)]

CAS RN

1228009-69-5
Record name [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)]
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